4-Isopropyl-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-ol
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Overview
Description
4-Isopropyl-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-ol is a complex organic compound with a unique structure that includes a pyrazolo[3,4-b]pyridine core, an isopropyl group, a methyl group, and a tetrahydro-2H-pyran-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropyl-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-ol typically involves multi-step organic synthesis. One common approach is to start with the pyrazolo[3,4-b]pyridine core, which can be synthesized through cyclization reactions involving appropriate precursors. The introduction of the isopropyl and methyl groups can be achieved through alkylation reactions using reagents such as isopropyl bromide and methyl iodide under basic conditions. The tetrahydro-2H-pyran-2-yl group can be introduced through a nucleophilic substitution reaction using tetrahydropyranyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-Isopropyl-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated compound.
Substitution: The tetrahydro-2H-pyran-2-yl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Hydrogen gas with a palladium catalyst under high pressure.
Substitution: Sodium hydride in DMF (Dimethylformamide) at elevated temperatures.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a fully saturated compound.
Substitution: Formation of various substituted derivatives depending
Properties
Molecular Formula |
C15H21N3O2 |
---|---|
Molecular Weight |
275.35 g/mol |
IUPAC Name |
3-methyl-1-(oxan-2-yl)-4-propan-2-ylpyrazolo[3,4-b]pyridin-5-ol |
InChI |
InChI=1S/C15H21N3O2/c1-9(2)13-11(19)8-16-15-14(13)10(3)17-18(15)12-6-4-5-7-20-12/h8-9,12,19H,4-7H2,1-3H3 |
InChI Key |
BEMRNTZNCRBSOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=NC=C(C(=C12)C(C)C)O)C3CCCCO3 |
Origin of Product |
United States |
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